![molecular formula C7H15NO B14791882 [(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
[(2S)-2-amino-2-methylcyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-2-amino-2-methylcyclopentyl]methanol is a chiral compound with a cyclopentane ring structure. It contains an amino group and a hydroxyl group attached to the same carbon atom, making it an important intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-2-methylcyclopentyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the reduction of [(2S)-2-amino-2-methylcyclopentyl]methanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-2-amino-2-methylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to [(2S)-2-amino-2-methylcyclopentyl]methane using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: [(2S)-2-amino-2-methylcyclopentyl]methanone.
Reduction: [(2S)-2-amino-2-methylcyclopentyl]methane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(2S)-2-amino-2-methylcyclopentyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of [(2S)-2-amino-2-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparaison Avec Des Composés Similaires
[(2S)-2-amino-2-methylcyclopentyl]methanol can be compared with other similar compounds, such as:
[(1S,2S)-2-aminocyclopentyl]methanol: Similar structure but different stereochemistry, leading to different biological activities.
cis-(2-amino-2-methyl-cyclopentyl)-methanol hydrochloride: A hydrochloride salt form with different solubility and stability properties
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in organic chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(2S)-2-amino-2-methylcyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6?,7-/m0/s1 |
Clé InChI |
CDXIZMCKBSBIMQ-MLWJPKLSSA-N |
SMILES isomérique |
C[C@@]1(CCCC1CO)N |
SMILES canonique |
CC1(CCCC1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


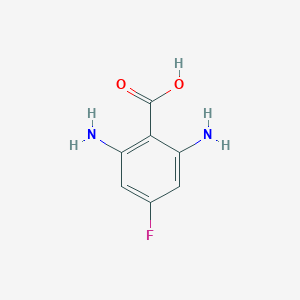
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)
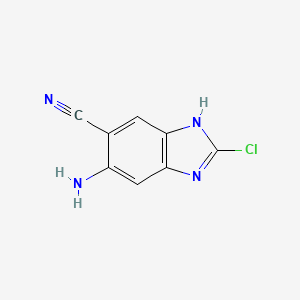
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
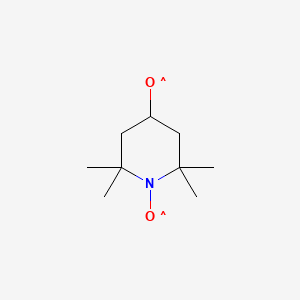
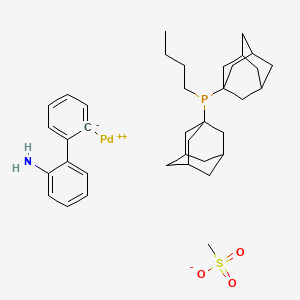
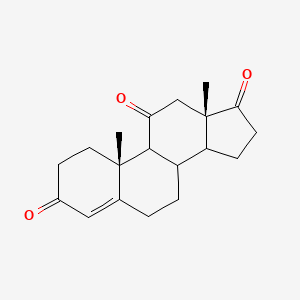
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
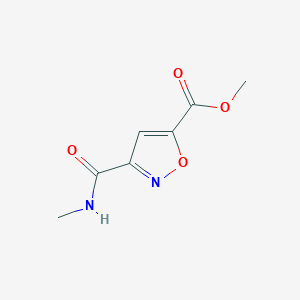
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
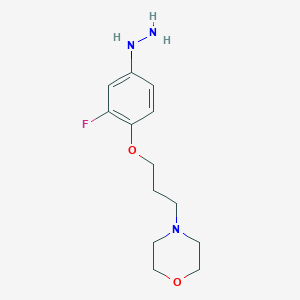
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
